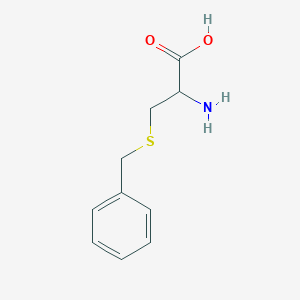
3-Ethyl-3,6-octanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3,6-octanediol (3EO) is an organic compound that has been used in a variety of scientific research applications for its unique properties. 3EO is a colorless, odorless, and non-toxic substance that is composed of an ethyl group attached to an octanediol backbone. Its unique structure makes it a useful tool for researchers in fields such as chemistry, biochemistry, and physiology. 3EO is a versatile compound that can be used to study a wide range of biological processes and has been used in a variety of laboratory experiments.
Scientific Research Applications
3-Ethyl-3,6-octanediol has been used in a variety of scientific research applications due to its unique properties. It has been used as a substrate for enzyme-catalyzed reactions, as a surfactant in aqueous solutions, and as a solvent for organic compounds. It has also been used in the synthesis of polymers, as a reagent in organic synthesis, and as a fuel additive.
Mechanism of Action
3-Ethyl-3,6-octanediol is a hydrophobic compound that is capable of forming hydrogen bonds with other molecules. This allows it to interact with a variety of biological molecules, including proteins and lipids. Additionally, 3-Ethyl-3,6-octanediol can interact with enzymes and other proteins to modulate their activity. This makes it useful for studying the mechanisms of action of enzymes and other proteins.
Biochemical and Physiological Effects
3-Ethyl-3,6-octanediol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as lipases, proteases, and phosphatases. It has also been shown to have an effect on the activity of transcription factors and other proteins involved in gene regulation. Additionally, 3-Ethyl-3,6-octanediol has been shown to have an effect on the metabolism of fatty acids and glucose.
Advantages and Limitations for Lab Experiments
3-Ethyl-3,6-octanediol has several advantages for use in laboratory experiments. It is a non-toxic, odorless, and colorless compound that is easily synthesized and stored. Additionally, it can be used as a substrate for a variety of enzyme-catalyzed reactions and as a solvent for organic compounds. However, 3-Ethyl-3,6-octanediol is not very soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 3-Ethyl-3,6-octanediol. It could be used to study the mechanisms of action of enzymes and other proteins, as well as their effects on biochemical and physiological processes. Additionally, it could be used to study the effects of environmental pollutants on biological systems. It could also be used in the synthesis of polymers and other materials with unique properties. Finally, it could be used in the development of new drugs and therapeutic agents.
Synthesis Methods
3-Ethyl-3,6-octanediol can be synthesized from ethyl alcohol and octan-1-ol through a reaction known as aldol condensation. In this reaction, the two reactants are combined in a solvent such as ethanol and heated to a temperature of approximately 120°C. The reaction produces a mixture of 3-Ethyl-3,6-octanediol and 1,3-octanediol, which can be separated by distillation. The yield of 3-Ethyl-3,6-octanediol from this reaction is typically around 70%.
properties
IUPAC Name |
3-ethyloctane-3,6-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-4-9(11)7-8-10(12,5-2)6-3/h9,11-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJZHZGPOBOXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(CC)(CC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3,6-octanediol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)








![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)
![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)
![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)
